1,4-Diselenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diselenine is an organoselenium compound characterized by a six-membered ring containing two selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diselenine can be synthesized through several methods. One notable method involves the Diels–Alder reaction of a novel exocyclic 1,2-diselone with dimethyl acetylenedicarboxylate. This reaction produces a this compound derivative, which can be further transformed into various species .
Another method involves the reaction of [Fe3(CO)9(μ3-E)(μ3-E′)] (where E and E′ can be S, Se, or Te) with ethynylferrocene in the presence of TMNO·2H2O under microwave irradiation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Diselenine undergoes various chemical reactions, including:
Oxidation: The selenium atoms in this compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert this compound into selenides or other reduced forms.
Substitution: The selenium atoms can participate in substitution reactions, where they are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
1,4-Diselenine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Materials Science: Its unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Organoselenium compounds, including this compound, are studied for their potential biological activities, such as antioxidant properties.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-diselenine involves its ability to participate in redox reactions due to the presence of selenium atoms. These selenium atoms can undergo oxidation and reduction, making this compound a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiine: Similar to 1,4-diselenine but contains sulfur atoms instead of selenium.
1,4-Ditellurine: Contains tellurium atoms instead of selenium.
Benzo[b]selenopheno[3,2-d]-1,2,3-selenadiazole: Another selenium-containing compound with a different ring structure.
Uniqueness
This compound is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or tellurium analogs. These properties include different redox potentials and reactivity patterns, making this compound valuable in specific applications where other chalcogen-containing compounds may not be suitable.
Properties
CAS No. |
290-83-5 |
---|---|
Molecular Formula |
C4H4Se2 |
Molecular Weight |
210.02 g/mol |
IUPAC Name |
1,4-diselenine |
InChI |
InChI=1S/C4H4Se2/c1-2-6-4-3-5-1/h1-4H |
InChI Key |
XUEGRAQVUUSOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C=C[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.